Disodium sebacate

Beschreibung

Contextualizing Disodium (B8443419) Sebacate (B1225510) within Dicarboxylic Acid Chemistry

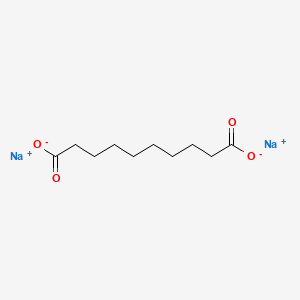

Disodium sebacate is the disodium salt of sebacic acid (decanedioic acid), a naturally occurring dicarboxylic acid with the chemical formula HO₂C(CH₂)₈CO₂H. wikipedia.orgatamankimya.com Dicarboxylic acids are organic compounds characterized by the presence of two carboxyl functional groups (-COOH). These acids can be saturated or unsaturated, and their chain length significantly influences their physical and chemical properties. Sebacic acid is a saturated, straight-chain dicarboxylic acid with a ten-carbon backbone. atamankimya.comcorvay-specialty.com

The conversion of sebacic acid to this compound involves the neutralization of the two carboxylic acid groups with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. smolecule.comgoogle.com This reaction results in the formation of carboxylate anions (-COO⁻) balanced by two sodium cations (Na⁺), yielding the salt with the chemical formula C₁₀H₁₆Na₂O₄. nih.gov This transformation from a neutral acid to a salt significantly alters the compound's properties, particularly its solubility in water. While sebacic acid is only slightly soluble in water (0.25 g/L at 25 °C), this compound is highly soluble. wikipedia.orgchemicalbook.comconnectchemicals.com This increased water solubility is a key characteristic that makes this compound suitable for applications in aqueous systems. mdpi.com

Dicarboxylic acids like sebacic acid are often derived from natural sources, such as castor oil, through processes like alkaline cleavage of ricinoleic acid. wikipedia.orgatamankimya.comatamanchemicals.com This origin links this compound to the broader field of bio-based chemicals and sustainable chemistry.

Historical Development of this compound Research

The history of this compound research is closely intertwined with the study and utilization of its parent compound, sebacic acid. Sebacic acid has been known and used for some time, with its name derived from the Latin word "sebaceus" or "sebum," referring to tallow, due to its historical use in candle manufacturing. wikipedia.orgatamankimya.comatamanchemicals.com

Early research likely focused on the isolation and characterization of sebacic acid from natural sources like castor oil. As industrial chemistry developed, methods for producing sebacic acid on a larger scale were developed, primarily through the cleavage of ricinoleic acid from castor oil using alkaline hydrolysis. atamankimya.comtaylorandfrancis.commfa.org This process often involves the formation of sodium sebacate as an intermediate. google.comatamanchemicals.com

The investigation into this compound as a distinct chemical entity and its specific properties and applications would have followed the understanding of sebacic acid chemistry and the ability to synthesize its salts. Research into the physical and chemical properties of this compound, such as its solubility and its behavior in solution, became relevant for its use in various formulations. Studies exploring its potential as a plasticizer, lubricant additive, and corrosion inhibitor in aqueous systems likely emerged as its unique properties became apparent. connectchemicals.commdpi.commdpi.com Furthermore, research into its biological interactions and potential metabolic fate has also been documented. europa.eunih.gov

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound spans several fields, driven by its chemical structure, properties, and potential applications. Research areas include:

Materials Science and Polymer Chemistry: this compound, as a salt of a dicarboxylic acid, is relevant in the study of polymers and materials. Its parent acid, sebacic acid, is a monomer used in the production of polyamides like nylon 6,10. wikipedia.orgcorvay-specialty.comtaylorandfrancis.com While this compound itself is a salt rather than a direct monomer in typical polycondensation reactions, understanding its properties is important in contexts where sebacate derivatives are used in material formulations, such as plasticizers or stabilizers. connectchemicals.com Research has also explored the use of sebacate in the context of layered double hydroxides for applications like smart pigments and corrosion inhibition in coatings. mdpi.com

Solution Chemistry and Thermodynamics: The high water solubility of this compound makes it a subject of study in solution chemistry. Research has investigated its thermodynamic properties in various binary solvent systems to understand its behavior and interactions in different media. daneshyari.com

Corrosion Inhibition: Academic studies have explored the efficacy of sebacate, including its disodium salt form, as a corrosion inhibitor, particularly for metals like steel. mdpi.comresearchgate.net Research in this area focuses on the mechanisms by which sebacate ions interact with metal surfaces to form protective layers and mitigate corrosion processes like filiform corrosion. mdpi.comresearchgate.net Electrochemical techniques are often employed in these studies to evaluate inhibition efficiency. mdpi.com

Biochemistry and Metabolism: Although avoiding dosage and safety profiles, academic research has investigated the metabolic fate of sebacate, often using this compound in experimental settings. Studies have examined its uptake, oxidation, and excretion in organisms, contributing to the understanding of how the body processes dicarboxylic acids. europa.eunih.gov Research has also explored its potential as an alternative metabolic substrate. nih.gov

Synthesis and Green Chemistry: Research continues into developing more environmentally friendly methods for producing sebacic acid and its derivatives, including this compound, often focusing on utilizing renewable resources like castor oil and exploring cleaner catalytic processes. gychbjb.comresearchgate.net

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

17265-14-4 |

|---|---|

Molekularformel |

C10H18NaO4 |

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

disodium;decanedioate |

InChI |

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |

InChI-Schlüssel |

XBVVKNHQSFUHLZ-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C(CCCCC(=O)O)CCCC(=O)O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

17265-14-4 |

Physikalische Beschreibung |

Liquid; OtherSolid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

14047-57-5 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Disodium (B8443419) Sebacate (B1225510)

The preparation of disodium sebacate typically involves the reaction of sebacic acid with a sodium base.

The most common synthetic route for producing this compound is through the neutralization reaction of sebacic acid with sodium hydroxide (B78521) or sodium carbonate in an aqueous medium. smolecule.comgoogle.com Sebacic acid, the precursor, is often derived from the cleavage of ricinoleic acid, which is obtained from castor oil. smolecule.comwikipedia.orgennoreindiachemicals.com Solvent-based methods are also employed to facilitate the reaction and isolation of the product. smolecule.com

Table 1: Conventional Synthetic Route for this compound

| Reactants | Reagents/Conditions | Product |

| Sebacic Acid | Sodium Hydroxide or Sodium Carbonate | This compound |

| (in aqueous medium) | (Neutralization) | (Aqueous Solution) |

While the synthesis of this compound via neutralization is a straightforward reaction, detailed studies specifically focusing on the reaction kinetics and optimization of this particular salt formation are not extensively documented in the provided search results. Research into kinetics and optimization in sebacic acid chemistry is more commonly found in the context of esterification reactions, particularly for the synthesis of polyesters like poly(glycerol sebacate), where factors such as monomer ratio, temperature, pressure, time, and catalyst presence are optimized to control molecular weight and properties. researchgate.netacs.orgmdpi.comresearchgate.net

Conventional Synthetic Routes

Derivatization and Complex Formation

The sebacate anion, [O₂C(CH₂)₈CO₂]²⁻, can participate in various chemical reactions, leading to the formation of derivatives and coordination complexes.

Sebacate esters are an important class of derivatives formed by the esterification of sebacic acid or its salts, including this compound, with alcohols. smolecule.com This reaction typically occurs under acidic conditions. smolecule.com

Conventional methods for synthesizing sebacate esters from sebacic acid and alcohols often involve Fischer esterification, which is catalyzed by strong Brønsted acids such as sulfuric acid or p-toluenesulfonic acid. royalsocietypublishing.org Another approach is the transesterification of simple sebacate esters, such as dimethyl sebacate, with other alcohols to yield different sebacate esters. researchgate.netatamanchemicals.com Enzymatic synthesis using lipases has also been explored for the formation of sebacate-based polymers like poly(glycerol sebacate). acs.orgmdpi.comfrontiersin.orgnih.gov Examples of sebacate esters mentioned include dibutyl sebacate royalsocietypublishing.org and dimethyl sebacate. researchgate.netatamanchemicals.com

Table 2: Examples of Sebacate Ester Formation

| Reactant 1 | Reactant 2 (Alcohol) | Method | Example Ester |

| Sebacic Acid | Alcohol | Fischer Esterification (Acid Catalyst) | Dibutyl Sebacate royalsocietypublishing.org |

| Dimethyl Sebacate | Alcohol | Transesterification | Bis(2-ethylhexyl)sebacate researchgate.netatamanchemicals.com |

| Sebacic Acid | Glycerol (B35011) | Polycondensation (for polymer) | Poly(glycerol sebacate) acs.orgmdpi.comfrontiersin.orgnih.gov |

As a dicarboxylate anion, the sebacate species can act as a ligand in coordination chemistry, interacting with metal centers. windows.netbyjus.com The coordination of anions to metal ions is a fundamental aspect of chemistry, often involving interactions with Lewis acidic sites. windows.netbyjus.comrsc.org Dicarboxylate ligands like sebacate have the potential to coordinate to metal ions in various modes, including bridging or chelating, due to the presence of two carboxylate groups. windows.net

Research has shown that sebacate anions can be incorporated into the structure of layered materials, such as nickel-iron layered double hydroxides (LDHs). nih.gov The intercalation of sebacate anions within the interlayer space of these materials has been observed to influence their catalytic activity, for instance, in the context of the oxygen evolution reaction (OER). nih.gov This demonstrates the ability of the sebacate anion to engage in coordination interactions within complex inorganic structures.

Advanced Analytical Characterization Techniques for Disodium Sebacate Systems

Electrochemical Evaluation Techniques

Electrochemical methods are valuable for assessing the performance of disodium (B8443419) sebacate (B1225510), particularly in applications related to corrosion inhibition. These techniques can quantify the protective effects and understand the mechanisms of interaction with metal surfaces.

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies are employed to investigate the kinetics of electrochemical processes, such as corrosion, in the presence of disodium sebacate. This technique involves sweeping the potential of a working electrode over a range and measuring the resulting current. Analysis of the resulting polarization curves (Tafel plots) can provide information on corrosion potential, corrosion current density, and the nature of the inhibitory effect (anodic, cathodic, or mixed) researchgate.netmdpi.comunitn.itelectrochemsci.org.

Research has utilized potentiodynamic polarization to evaluate this compound as a corrosion inhibitor for steel substrates researchgate.netmdpi.comunitn.it. Studies have shown that this compound can influence both the anodic and cathodic processes involved in corrosion electrochemsci.org. In some cases, it primarily inhibits the cathodic reaction electrochemsci.org. The addition of this compound has been observed to decrease the corrosion current and increase resistance, indicating a reduction in the corrosion rate researchgate.net. For instance, in simulated concrete pore solutions with NaCl, dioctyl sebacate (a related sebacate compound) significantly inhibited the cathodic corrosion process of reinforcement steel electrochemsci.org. Potentiodynamic polarization curves can reveal shifts in corrosion potential and changes in the slopes of the anodic and cathodic branches, providing evidence of the inhibitor's mechanism researchgate.netmdpi.comunitn.itelectrochemsci.org.

Electrochemical Impedance Spectroscopy Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrochemical properties of materials and interfaces. It involves applying a small amplitude AC voltage signal over a range of frequencies and measuring the impedance response mdpi.comunitn.itijcsi.pro. EIS provides information about the resistance and capacitance of the system, which can be modeled using equivalent electrical circuits to understand the different processes occurring at the electrode-electrolyte interface mdpi.comunitn.it.

EIS has been widely applied to assess the effectiveness of this compound as a corrosion inhibitor researchgate.netmdpi.comunitn.it. By analyzing Nyquist and Bode plots obtained from EIS measurements, researchers can determine parameters such as charge transfer resistance, double-layer capacitance, and coating resistance mdpi.comunitn.itijcsi.pro. An increase in charge transfer resistance and coating resistance, along with a decrease in double-layer capacitance, typically indicates improved corrosion inhibition researchgate.netmdpi.comunitn.itijcsi.pro. Studies have shown that the presence of this compound leads to an increase in impedance modulus at low frequencies, suggesting enhanced corrosion resistance mdpi.com. EIS measurements have confirmed the increase in resistance and decrease in corrosion current in systems where this compound acts as an inhibitor researchgate.net. EIS is considered a reliable method for predicting the long-term performance of protective coatings and evaluating the adsorption processes of inhibitors ijcsi.pro.

Spectroscopic and Diffraction Analyses

Spectroscopic and diffraction techniques provide crucial information about the chemical structure, bonding, and crystalline nature of this compound.

Fourier Transform Infrared Spectroscopy Investigations

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups and study molecular structure by measuring the absorption of infrared radiation at different wavelengths unitn.ittargetmol.comtcichemicals.comeuropa.eunmlindia.orgnih.govchemicalbook.com. FTIR analysis of this compound provides characteristic peaks corresponding to the vibrations of its chemical bonds, such as C=O (carboxylate), C-H (alkane chain), and C-O mdpi.com.

FTIR spectroscopy has been used to characterize this compound and to investigate its interactions in various systems unitn.ittargetmol.comtcichemicals.comeuropa.eunmlindia.org. For example, FTIR-ATR (Attenuated Total Reflectance) has been employed in studies evaluating this compound as a corrosion inhibitor on steel substrates mdpi.comunitn.it. Differences in FTIR spectra can indicate changes in the chemical environment or interactions of the sebacate molecule mdpi.com. FTIR spectroscopy has also been used to confirm the formation of ester bonds in polymers derived from sebacic acid, the parent acid of this compound mdpi.com. Studies comparing sodium sebacate and calcium sebacate using FTIR have indicated differences in the type of metal coordination by the carboxylate groups, suggesting an ionic interaction between sodium and the carboxyls in sodium sebacate mdpi.com.

X-ray Powder Diffraction for Crystalline Structures

X-ray Powder Diffraction (XRPD) is a technique used to determine the crystalline structure and phase purity of solid materials targetmol.commdpi.comdaneshyari.comuio.no. By analyzing the diffraction pattern produced when X-rays interact with the crystalline sample, information about the unit cell dimensions, crystal system, and presence of different crystalline phases can be obtained.

XRPD has been applied to study the crystalline features of sodium sebacate mdpi.com. While the crystal structure of calcium sebacate has been solved using XRPD data, the crystal structure of sodium sebacate has proven challenging to solve despite various crystallization attempts mdpi.com. XRPD patterns of sodium sebacate obtained from different crystallization conditions (fast and slow) have shown similarities despite variations in morphology mdpi.comresearchgate.net. XRPD is a valuable tool for characterizing the solid form of this compound and investigating its behavior in different environments, such as its incorporation into layered double hydroxides uio.no.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules daneshyari.comuio.nochemicalbook.com. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within a molecule, respectively, including their connectivity and chemical environment.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is routinely used to confirm the structure and verify the purity of chemical compounds like this compound tcichemicals.comchemicalbook.comtcichemicals.com. Analysis of the chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the complete assignment of hydrogen and carbon atoms in the this compound molecule, confirming its decanedioate structure chemicalbook.com. Solid-state ¹³C NMR has also been employed in studies involving sebacic acid-based chemicals, demonstrating its utility in investigating the interaction and permeation of such compounds in solid matrices sigmaaldrich.com.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify chemical compounds by measuring the mass-to-charge ratio of ions. In the context of this compound and related materials, various MS-based techniques have been employed for molecular characterization and the analysis of decomposition products.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) has been utilized to study the thermal degradation of materials treated with this compound. In one study involving a sample treated with this compound and polyethylene (B3416737) glycol (PEG), EGA-MS revealed distinct regions of thermal degradation. Fragment ions originating from this compound were observed at temperatures above 420 °C, demonstrating the thermal decomposition of the compound at elevated temperatures. mdpi.com This technique also allowed for the partial thermal separation of this compound from PEG based on their differing degradation profiles. mdpi.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another technique that has been applied to analyze the thermal decomposition products of materials containing sebacate moieties. This approach involves the thermal degradation of a sample followed by the separation and identification of the volatile products using GC/MS. Py-GC/MS has been used in the characterization of polyesteramides derived from sebacic acid, providing insights into the degradation mechanisms and resulting fragments. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight-Mass Spectrometry (MALDI-TOF/TOF-MS/MS) has proven effective for the structural characterization of synthetic polymers containing sebacic acid. This tandem MS technique allows for the investigation of fragmentation pathways and the determination of ester/amide bond sequences within polymer chains. mdpi.comnih.gov Studies on polyesteramides from sebacic acid have shown that MALDI-TOF/TOF-MS/MS can provide detailed structural information, and the observed fragmentation patterns are generally not influenced by different end groups. mdpi.comnih.gov

Beyond material characterization, mass spectrometry has also been applied in biological studies involving this compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been used to measure the concentrations of this compound and its beta-oxidation products, such as suberic and adipic acids, in biological samples like plasma and urine, enabling pharmacokinetic studies. nih.gov

Thermal and Morphological Characterization

Thermal and morphological characterization techniques are essential for understanding how temperature affects the physical properties and structure of this compound and materials incorporating it, as well as visualizing their surface features.

Thermogravimetric Analysis of Sebacate Materials

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability and determine the composition of materials by monitoring their weight change as a function of temperature or time under a controlled atmosphere. tainstruments.com

TGA has been employed to investigate the thermal behavior of sebacate salts. Studies comparing sodium sebacate and calcium sebacate have used TGA to evaluate their hydration states and thermal stability. Sodium sebacate was found to exhibit no significant weight loss before its total combustion, indicating an anhydrous structure. mdpi.comresearchgate.net In contrast, calcium sebacate showed a weight loss corresponding to the presence of a water molecule in its crystal structure before combustion at around 450 °C. mdpi.comresearchgate.net

The thermal decomposition of calcium dicarboxylates, including calcium sebacate, has also been studied using TGA. These analyses show that calcium sebacate decomposes to form calcium carbonate (CaCO3) as a residue. cdnsciencepub.com

TGA is widely used in the characterization of polymers and materials derived from sebacic acid. For instance, poly(butylene sebacate) polyesters have shown high thermal decomposition temperatures, typically ranging from 411 to 418 °C, as determined by TGA. mdpi.com Poly(glycerol sebacate) (PGS), a biodegradable elastomer synthesized from sebacic acid and glycerol (B35011), is generally reported to be thermally stable up to approximately 250 °C, with a primary weight loss step occurring between 320 °C and 475 °C. frontiersin.orgnih.gov TGA has also been applied to study the thermal properties of modified ester elastomers containing sebacic acid, which demonstrated thermal stability up to 220 °C. researchgate.net

The data obtained from TGA provides crucial information regarding the temperature limits for processing and application of sebacate-containing materials and helps in understanding their decomposition behavior.

Scanning Electron Microscopy for Surface Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and ultrastructure of materials with high resolution. SEM provides detailed images of the topography and features present on the surface of a sample.

SEM has been utilized to examine the morphology of sebacate salts. Comparative studies of calcium and sodium sebacate salts have shown distinct differences in their crystal morphology as observed through SEM imaging. mdpi.comresearchgate.net Sodium sebacate, for example, has been observed to form small needle-like structures. mdpi.com

In the field of polymer science and biomaterials, SEM is indispensable for characterizing the morphology of structures fabricated from sebacate-containing polymers, such as poly(glycerol sebacate) (PGS). SEM images are commonly used to evaluate the fibrous structure of electrospun mats, confirming the presence of uniform, bead-free fibers that can mimic the extracellular matrix. mdpi.comnih.gov SEM is also used to study the morphology of scaffolds and other structures intended for tissue engineering and biomedical applications. ucl.ac.ukmdpi.comresearchgate.net

Furthermore, SEM can be used to assess the interaction of biological components, such as cells, with sebacate-based materials by visualizing cell morphology and adhesion on the material surface. nih.gov When coupled with Energy Dispersive X-ray spectroscopy (EDX), SEM/EDX can provide information about the elemental composition of the material surface in addition to its morphology. intimal.edu.mysgs.com SEM can also be applied to analyze the fracture surface morphology of polymer blends to understand their failure mechanisms. mdpi.com

Gel Permeation Chromatography for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume. GPC provides valuable information on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which are critical parameters influencing the physical and mechanical properties of polymers.

GPC is a standard technique for characterizing the molecular weight of sebacate-based polymers and prepolymers. It has been used to measure the time-dependent changes in the molecular weight of poly(glycerol sebacate) (PGS) prepolymer during synthesis. nih.gov For instance, a study reported a PGS prepolymer with a weight-average molecular weight (Mw) of 31,000 and a number average molecular weight (Mn) of 2,300, resulting in a polydispersity index (PDI) of 13.0. nih.gov

GPC analysis has also been performed on oligosebacate plasticizers, providing their molecular weight characteristics. One such oligomer showed an Mn of 2,920 g/mol , an Mw of 6,120 g/mol , and a PDI of 2.1. scielo.br GPC is frequently employed as a quality control method for poly(glycerol sebacate) prepolymers to ensure they meet desired molecular weight specifications. sunumestore.comsunumestore.com

In biodegradation studies, GPC is a useful tool to monitor the degradation process of sebacate-containing polymers by tracking the changes in their molecular weight over time. For example, GPC has been used to study the biodegradation of poly(butylene sebacate) in soil, showing a decrease in molecular weight as degradation progresses. nih.gov GPC is also used in the synthesis and characterization of sebacate-based copolyesters to determine the molecular weights of intermediate and final products. rsc.org High molecular weights, such as Mw ranging from 88,700 to 154,900 g/mol , have been reported for synthesized poly(butylene sebacate-co-terephthalate) (PBSeT) based on GPC measurements. researchgate.net

Differential Scanning Calorimetry for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material as a function of temperature or time. hu-berlin.de DSC is widely used to characterize the thermal properties of polymers and other materials, including melting temperature (Tm), glass transition temperature (Tg), crystallization temperature (Tc), cold crystallization temperature (Tcc), and associated enthalpies (ΔH). scielo.bripme.rumdpi.commdpi.comresearchgate.net

DSC is a crucial tool for understanding the thermal behavior of this compound and materials in which it is a component or additive. It provides information about phase transitions, crystallinity, and thermal stability.

DSC has been used to investigate the thermal properties of sebacate-containing polymers and blends. For instance, the addition of an oligosebacate plasticizer to poly(lactic acid) (PLA) films was shown by DSC to decrease the glass transition temperature of the PLA. scielo.br DSC has also been applied to study the phase transition behaviors of thermotropic liquid crystalline copolyesters synthesized using sebacic acid. researchgate.net

Studies on poly(butylene sebacate-co-butylene dilinoleate) copolymers have utilized DSC to characterize their thermal properties, revealing how varying the composition affects the melting temperature and glass transition temperature. ipme.ru Similarly, DSC has been employed to characterize the thermal properties of poly(sorbitol sebacate-co-butylene sebacate) elastomers, showing changes in Tg and heat capacity with different polycondensation times, which can indicate changes in cross-linking density. mdpi.com DSC analysis of poly(hexamethylene 2,5-furandicarboxylate-co-sebacate) copolyesters demonstrated that the inclusion of sebacate units influences the Tg, Tm, and crystallization behavior of the copolyester. mdpi.com

DSC is also used to monitor the curing process and cross-linking in polymers like poly(glycerol sebacate) (PGS) by observing the changes in their thermal properties. Studies have shown that increasing curing time can lead to a decrease in the melting point, crystallization temperature, melting enthalpy, and crystallization enthalpy of PGS. researchgate.net DSC can also help confirm whether a material is amorphous or crystalline. scielo.brresearchgate.net

The data obtained from DSC analyses are vital for determining appropriate processing temperatures, predicting material performance across different temperature ranges, and understanding the impact of composition and processing on the thermal characteristics of sebacate-based systems.

Mechanistic Studies of Disodium Sebacate in Applied Systems

Corrosion Inhibition Mechanisms

Disodium (B8443419) sebacate (B1225510) acts as a corrosion inhibitor for various metallic substrates, offering protection by interfering with the electrochemical processes that drive corrosion.

Anodic and Cathodic Inhibition Pathways

Research indicates that disodium sebacate primarily functions as an anodic corrosion inhibitor, particularly in near-neutral environmental conditions wikidata.org. Under these conditions, it demonstrates high inhibitory effectiveness, with studies reporting efficiency as high as 98% in near-neutral saline solutions compared to inhibitor-free conditions wikidata.org. The mechanism involves the conversion of soluble anodically generated Fe(II) compounds into more stable and protective ferric (Fe(III)) states wikidata.org.

While predominantly an anodic inhibitor, this compound has also been shown to influence cathodic activity, especially in alkaline, aerated environments characteristic of cathodic sites in phenomena like filiform corrosion on coated steel wikidata.org. In some mixed inhibitor systems incorporating sebacate derivatives, a mixed-type inhibition effect has been observed, effectively controlling both anodic and cathodic reactions involved in steel corrosion.

Adsorption Mechanisms on Metallic Substrates

A key aspect of this compound's corrosion inhibition is its ability to adsorb onto metallic surfaces. This adsorption leads to the formation of protective layers or insoluble compounds that act as a barrier against corrosive species wikidata.org. Carboxylates, including sebacate, mitigate corrosion by sealing localized defects within the thin oxide layer present on the metal surface through the formation of weakly soluble Fe(III) compounds and direct molecule adsorption wikidata.org.

For galvanized steel, studies on sebacic acid suggest a bidentate bridging coordination between Zn(II) ions and the carboxylic species, contributing to the formation of a protective layer consisting of zinc carboxylates and corrosion products. The adsorption process can lead to a decrease in corrosion current density, indicating the formation of an inhibitory film on the metal surface wikidata.org.

Role in Mitigating Filiform Corrosion in Organic Coatings

This compound has demonstrated effectiveness in mitigating filiform corrosion (FFC), a specific type of corrosion that occurs under organic coatings. Studies on acrylic-coated steel have shown sebacate to be an efficient inhibitor for preventing FFC wikidata.org. Its presence leads to a significant reduction in corrosion creep evolution, reported to be around 35% in some studies wikidata.org.

The mechanism involves the migration of sebacate through the organic coating to reach the metal surface at defect sites. Once at the metal-coating interface, it contributes to the inhibition of the electrochemical processes driving FFC, particularly by reducing cathodic activity evolution wikidata.org. This protective action helps to mitigate coating delamination and the propagation of filiform threads.

Synergistic Effects in Mixed Inhibitor Systems

This compound and its derivatives can exhibit synergistic effects when used in combination with other corrosion inhibitors. For instance, a mixed inhibitor system containing diisooctyl sebacate, sodium D-gluconate, and zinc sulfate (B86663) has shown a significant synergistic inhibition effect on reinforcing steel corrosion in simulated concrete pore solutions. This combination effectively controlled both anodic and cathodic reactions, achieving high inhibition efficiencies (e.g., 96.8% in simulated polluted concrete pore solution and 90.0% in cement mortar). The improved performance in mixed systems highlights the potential for developing more effective and environmentally friendly corrosion protection strategies by combining the strengths of different inhibitor compounds.

Intercalation and Release Mechanisms in Layered Materials

Beyond its role in corrosion inhibition, this compound is also explored for its ability to be integrated into layered materials, such as Layered Double Hydroxides (LDHs).

Integration into Layered Double Hydroxides (LDHs)

Layered Double Hydroxides are a class of anionic layered materials with a structure composed of positively charged metal hydroxide (B78521) layers and intercalated anions in the interlayer space. This compound, in its anionic form (sebacate anions), can be effectively intercalated into the interlayer galleries of LDHs wikidata.org.

The intercalation of sebacate into LDHs has been confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which shows the absence of the characteristic band for the protonated carboxylic group, indicating the presence of sebacate in its anionic form within the LDH structure. X-ray Diffraction (XRD) analysis also provides evidence for successful intercalation by changes in the interlayer spacing.

This integration is significant because LDHs can act as reservoirs for the intercalated anions. In the presence of aggressive anions like chlorides, the intercalated sebacate anions can be released through an anion exchange mechanism, providing a controlled release of the inhibitor wikidata.org. This property makes sebacate-intercalated LDHs promising as "smart" pigments or additives in coatings and construction materials for active corrosion protection and other functionalities like waterproofing.

Ion Exchange Properties within Lamellar Structures

This compound, a dicarboxylate compound, has demonstrated significant potential for intercalation within various lamellar structures, particularly layered double hydroxides (LDHs) and certain types of clays. These materials possess inherent ion exchange properties that facilitate the incorporation and controlled release of guest anions like sebacate.

Layered double hydroxides are a class of anionic lamellar compounds characterized by positively charged brucite-like layers and an interlayer gallery containing charge-compensating anions and water molecules. The general formula for LDHs is typically represented as [M²⁺₁-xM³⁺ₓ(OH)₂]ˣ⁺Aⁿ⁻ₓ/n·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent metal cations, and Aⁿ⁻ is the exchangeable interlayer anion tcichemicals.com. This structure allows for the facile substitution of the interlayer anion with other anions present in an aqueous solution through ion exchange tcichemicals.com.

This compound serves as a source of sebacate anions (decanedioate, C₁₀H₁₆O₄²⁻), which can be effectively intercalated into the interlayer space of LDHs. This intercalation can be achieved through various methods, including ion exchange reactions and co-precipitation during the synthesis of the LDH nih.govuni.lu. In the ion exchange method, pre-synthesized LDHs with easily exchangeable anions (such as nitrate) are stirred with a solution containing sebacate anions, leading to the replacement of the original interlayer anions by sebacate uni.lu.

Evidence of successful intercalation of sebacate into lamellar structures is often obtained through techniques like X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy. XRD patterns typically show an increase in the basal spacing (interlayer distance) of the lamellar material after intercalation, corresponding to the size and orientation of the intercalated sebacate anions within the interlayer gallery tcichemicals.comthegoodscentscompany.com. FT-IR spectroscopy can confirm the presence of sebacate anions and the absence of characteristic peaks of the original interlayer anion tcichemicals.com.

Research findings highlight the impact of sebacate intercalation on the properties of lamellar materials and their applications. For instance, sebacate-intercalated LDHs have been investigated for their role in corrosion inhibition. The protective action is based on the ability of the LDH to exchange its intercalated sebacate anions with aggressive ions, such as chlorides, from the environment tcichemicals.commpg.de. This anion exchange mechanism allows for the triggered release of the sebacate inhibitor, which can then act to mitigate corrosion mpg.de.

Studies on sebacate-modified clay, specifically bentonite, have also shown that treatment with sodium sebacate leads to an increase in the interlayer spacing of the clay, indicating the intercalation of the sebacate anion within the clay's lamellar structure thegoodscentscompany.com.

Detailed research findings demonstrate the effectiveness of sebacate intercalation. For example, one study evaluated the corrosion inhibition ability of mortar containing sebacate-intercalated LDH (LDH-S) in reinforced concrete. The presence of 3% LDH-S in the mortar resulted in a significant protective capacity against corrosion initiation by chloride penetration, showing an inhibitory efficiency of 74% tcichemicals.com. This protective effect is linked to the water-repellent capacity imparted by the sebacate and the increase in the electrical resistance of the mortar tcichemicals.com.

Data on the change in interlayer spacing upon sebacate intercalation provides further insight into the process:

| Lamellar Material | Original Interlayer Anion | Intercalated Anion | Basal Spacing Before Intercalation (nm) | Basal Spacing After Intercalation (nm) | Reference |

| Mg-Al LDH | Carbonate | Sebacate | - | - | tcichemicals.com |

| Na-bentonite clay | Sodium ions | Sebacate | 1.4 | > 1.86 (compared to ODACl modified) | thegoodscentscompany.com |

| ZnAl LDH | Nitrate | Sebacate | - | - | nih.gov |

| Various MAl₄-NO₃ LDHs | Nitrate | Sebacate | - | Varied (non-linear with chain length) | uni.lu |

Note: Specific numerical values for basal spacing after sebacate intercalation were not consistently available across all sources, but the increase in spacing was reported as evidence of intercalation.

Another study investigating the effect of sebacate-modified LDH on concrete steel reinforcement corrosion reported a significant decrease in the water capillary absorption coefficient when LDH-S was added to mortar, further indicating the influence of the intercalated sebacate on the material's properties tcichemicals.com.

| Mortar Composition | Water Capillary Absorption Coefficient Change (%) | Corrosion Inhibition Efficiency (%) | Reference |

| Reference Mortar | 0 | 0 | tcichemicals.com |

| Mortar with LDH | - | 23 | tcichemicals.com |

| Mortar with LDH-S | -42 | 74 | tcichemicals.com |

These findings underscore the role of this compound as a source of sebacate anions that can be effectively intercalated into lamellar structures like LDHs and clays, leveraging their ion exchange properties for various applications, particularly in enhancing the protective capabilities of materials.

Polymer Science and Engineering Applications of Disodium Sebacate Derivatives

Poly(glycerol sebacate) (PGS) as a Key Derivative

PGS is a prominent polyester (B1180765) elastomer conventionally produced through the esterification of glycerol (B35011) with sebacic acid. frontiersin.orgnih.gov This synthesis results in a crosslinked polyester with a three-dimensional network, contributing to its rubber-like elasticity. sigmaaldrich.com The ester linkages within the polymer backbone and crosslinks are susceptible to hydrolytic degradation. sigmaaldrich.com

Synthesis and Polymerization Techniques

The synthesis of PGS typically involves a polycondensation reaction between glycerol and sebacic acid. sigmaaldrich.commdpi.com This process can be broadly divided into a prepolymerization phase, where low molecular weight polymers or oligomers are formed, followed by a curing step to cross-link these products and form the final material. nih.govmdpi.com

Conventional Thermal Polycondensation Approaches

The traditional method for synthesizing PGS involves thermal polycondensation of glycerol and sebacic acid. frontiersin.orgnih.govmdpi.com This conventional approach is often described as a two-step procedure. nih.gov The prepolymerization step typically occurs at temperatures around 120–150°C under an inert atmosphere or vacuum, often without catalysts or solvents. nih.gov This step can be time-consuming, potentially taking 24 hours or more. rsc.org The subsequent curing step, also performed at elevated temperatures (e.g., 120°C) and under vacuum, can require at least 48 hours to achieve crosslinking and shape the final material. rsc.orgnih.gov While considered an economic method, the conventional thermal polycondensation is energy-intensive and time-consuming. frontiersin.orgnih.gov Some research has explored using higher temperatures (≥170°C) to reduce synthesis time, with examples listed in relevant literature. frontiersin.org

Microwave-Assisted Polymerization

Microwave-assisted synthesis has emerged as an alternative approach to accelerate the polymerization of PGS, offering potential reductions in reaction time and energy consumption compared to conventional heating. frontiersin.orgmdpi.comrsc.org Microwave irradiation provides homogeneous and rapid heating through the interaction with polar molecules. rsc.org Studies have demonstrated that microwave-assisted prepolymerization can significantly reduce the time required, potentially from days to minutes. rsc.orgresearchgate.net For instance, 15 minutes of microwave irradiation has been shown to be as efficient as 6 hours of conventional prepolymerization under a nitrogen atmosphere at 130°C in achieving a similar degree of esterification. frontiersin.orgresearchgate.net However, rapid heating in microwave synthesis can lead to significant glycerol evaporation, altering the monomer ratio and potentially resulting in a more rigid PGS product under similar curing conditions. frontiersin.org Microwave-assisted curing has also been investigated, demonstrating the possibility of fabricating PGS scaffolds under milder conditions with significantly faster curing times compared to conventional methods. nih.govnih.gov For example, full crosslinking has been achieved using gradual heating up to 160°C for 3 hours via microwave irradiation. nih.gov

Enzymatic Catalysis in PGS Synthesis

Enzymatic catalysis offers a milder and more selective approach to PGS synthesis compared to conventional chemical processes. frontiersin.orgmdpi.com Lipase-catalyzed polymerization has been explored, allowing for high catalytic activity and selectivity under mild reaction conditions, thus minimizing side reactions and avoiding harmful components or metallic traces from inorganic catalysts. frontiersin.org Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (Novozym 435), is a commonly used enzyme for PGS synthesis. mdpi.comacs.orgaip.orgresearchgate.net Enzymatic polycondensation can proceed at lower temperatures, such as 60°C. aip.org This method has been shown to yield polymers with increased linearity compared to thermal polycondensation. aip.orgresearchgate.net Studies have investigated the kinetics, chain growth, and branching behavior of CALB-catalyzed polycondensation of glycerol and sebacic acid under various conditions, including different solvents, temperatures, enzyme amounts, and monomer feed ratios. acs.orgresearchgate.net Enzymatic synthesis has demonstrated the potential to produce PGS with a greater high molecular weight fraction and minimal branched chains. mdpi.com

Photopolymerization and Crosslinking Methods

Photopolymerization provides a method to obtain crosslinked PGS materials by introducing reactive groups, such as acrylate (B77674) moieties, into the PGS prepolymer. frontiersin.orgnih.gov This approach allows for rapid curing under mild conditions, typically using ultraviolet (UV) light irradiation in the presence of a photoinitiator. frontiersin.orgnih.gov Photopolymerization can reduce the curing time from days to a few minutes. frontiersin.orgnih.gov The introduction of acrylate groups into the PGS prepolymer allows for chemical crosslinking between polymer chains via photoinduced free radical polymerization. nih.govnih.gov This technique is particularly useful for applications requiring rapid in situ gelation or fabrication of structures at lower temperatures, such as in tissue engineering. frontiersin.orgnih.govnih.gov

Applications in Tissue Engineering Scaffolds

Poly(glycerol sebacate) (PGS) is widely studied as a material for tissue engineering scaffolds due to its elastomeric nature, biocompatibility, and tunable properties. mdpi.comrsc.orgresearchgate.net Scaffolds made from PGS can provide mechanical support and a suitable environment for cell attachment, proliferation, and differentiation, promoting tissue repair and regeneration. mdpi.com

Soft Tissue Engineering Research (e.g., cardiac, vascular, nerve, skin, cartilage)

PGS has been extensively investigated for soft tissue engineering applications, where its mechanical flexibility and elasticity are particularly advantageous in mimicking the properties of native soft tissues like skin, muscle, cartilage, tendon, nerves, and blood vessels. mdpi.comrsc.orgresearchgate.net

Cardiac Tissue Engineering: PGS is considered an attractive material for cardiac scaffolds, with its elastic modulus matching that of the human myocardium (0.02-0.5 MPa). researchgate.net PGS-based composite scaffolds can exhibit anisotropic properties that promote parallel cardiomyocyte alignment. matexcel.com

Vascular Tissue Engineering: PGS has shown potential in vascular tissue engineering due to its mechanical properties and biocompatibility. rsc.orgresearchgate.net

Nerve Tissue Engineering: PGS is considered a promising candidate material for nerve applications. rsc.orgresearchgate.netresearchgate.net

Skin Tissue Engineering: Porous PGS elastomer scaffolds have been explored for skin tissue engineering. rsc.org

Cartilage Tissue Engineering: PGS is a widely used biodegradable and biocompatible elastomer that can be adjusted to match the mechanical properties of cartilage. rsc.orgresearchgate.net Scaffold properties suitable for cartilage tissue engineering can be achieved by varying the molar ratio and curing time of the base materials during prepolymer synthesis and by creating 3D-designed scaffolds. matexcel.com

Hard Tissue Engineering Research

While PGS is primarily recognized for its applications in soft tissue engineering, hard tissue engineering is also an area with potential for PGS-based materials. mdpi.com The application of polyglyceryl sebacate (B1225510) composites in bone and cartilage tissue engineering focuses on improving their mechanical properties and overcoming adverse cellular responses. matexcel.com Composite nanofibers of poly(ε-caprolactone)/poly(glycerol sebacate) incorporating hydroxyapatite (B223615) nanoparticles have been investigated for bone tissue regeneration. mdpi.com

Controlled Delivery Systems Based on PGS

PGS-based materials are well-documented for their applications in controlled drug delivery systems. chemicalbook.comnih.govresearchgate.net The tunable degradation kinetics of PGS allow for the controlled release of encapsulated substances. mdpi.com PGS-based elastomers, including modified forms like PGS-urethane, have been explored for encapsulation and controlled drug delivery. mdpi.comresearchgate.netfrontiersin.org Studies have investigated drug release from composite nanofibers containing PGS, revealing non-Fickian diffusion mechanisms where release is primarily driven by diffusion rather than polymer erosion. mdpi.com

Other Sebacate-Derived Polymers and Copolymers

Beyond PGS, sebacic acid and its derivatives are utilized in the synthesis of other polymers and copolymers with various applications. atamanchemicals.com Sebacic acid is a key ingredient in the production of bio-polyamides (nylon), imparting properties like flexibility, durability, and hydrophobicity. atamanchemicals.compolymerupdate.com It is also used in polyesters, where its flexibility, chemical resistance, stability, and solvent resistance are beneficial. polymerupdate.com Polyanhydride copolymers of sebacic acid have been used in controlled delivery implants. chemicalbook.com Sebacate esters, derived from sebacic acid, are used as plasticizers, particularly valued for their superior low-temperature resistance. atamanchemicals.compolymerupdate.com Examples include dibutyl sebacate and dimethyl sebacate. atamanchemicals.compolymerupdate.com

Interactive Data Table: Applications of PGS in Tissue Engineering

| Tissue Type | Relevant Properties of PGS | Specific Applications/Research Findings |

| Cardiac Tissue | Elastomeric, tunable modulus (0.02-0.5 MPa) | Scaffolds promoting cardiomyocyte alignment, matching myocardial elasticity. researchgate.netmatexcel.com |

| Vascular Tissue | Mechanical properties, biocompatibility | Potential in vascular grafts and tissue repair. rsc.orgresearchgate.net |

| Nerve Tissue | Promising candidate material | Explored for nerve regeneration applications. rsc.orgresearchgate.netresearchgate.net |

| Skin Tissue | Porous structure capability | Scaffolds investigated for skin regeneration. rsc.org |

| Cartilage Tissue | Tunable mechanical properties | Can be adjusted to match cartilage elasticity, used in 3D scaffolds. researchgate.netmatexcel.com |

| Bone Tissue (Hard Tissue) | Component in composites | Used in composite scaffolds with hydroxyapatite for bone regeneration. mdpi.com |

Formulation Chemistry and Materials Science Contributions

Role in Lubricating Grease Formulations

Disodium (B8443419) sebacate (B1225510) is a valuable additive in lubricating grease formulations, contributing primarily to corrosion inhibition and influencing tribological performance. atamanchemicals.comkemdikbud.go.idesdm.go.id

As a Corrosion Inhibitor Additive

Disodium sebacate is widely recognized and utilized as a corrosion inhibitor in lubricants. ataman-chemicals.comatamanchemicals.com It has been specifically noted for its use in aluminum greases as a replacement for sodium nitrites, offering a safer alternative. atamanchemicals.com Its effectiveness as a corrosion inhibitor is attributed to its ability to form protective layers on metal surfaces, hindering the corrosive action of aggressive species in the environment. mdpi.com The fine particle size of this compound allows for its incorporation into grease formulations during the cool-down phase without requiring additional processing. atamanchemicals.com Studies have shown that this compound can provide corrosion protection in non-soap thickened greases without causing destructuring of the grease. epo.org While other compounds may offer improved corrosion resistance in specific anti-rust tests compared to this compound, this compound remains a commercially available and utilized corrosion inhibitor. epo.org

Environmentally Conscious Lubricant Development

This compound's origin from sebacic acid, a derivative of renewable castor oil, aligns with the growing interest in developing environmentally conscious lubricants. ataman-chemicals.comatamanchemicals.com The use of bio-based materials like castor oil as base fluids in grease formulations, combined with suitable additives such as this compound, contributes to the creation of biodegradable and less toxic lubricants compared to those based solely on mineral oils. ataman-chemicals.comkemdikbud.go.id The approval of this compound for incidental food contact in greases under CFR 21.178.3570 further underscores its potential in applications where environmental considerations and safety are paramount. atamanchemicals.com The development of environmentally friendly greases utilizing this compound aims to achieve high oxidation stability, good wear and corrosion protection, and water resistance, meeting the performance requirements for various applications, including agricultural equipment. kemdikbud.go.idesdm.go.id

Application in Coatings and Surface Treatments

This compound also finds application in coatings and surface treatments, primarily for its ability to enhance corrosion resistance.

Enhancement of Corrosion Resistance in Organic Coatings

Sebacate, including in its disodium salt form, has been investigated for its effectiveness as a corrosion inhibitor in organic coatings applied to steel substrates. mdpi.comresearchgate.netunitn.it Studies have demonstrated that sebacate can significantly enhance the corrosion resistance of steel, particularly in mitigating filiform corrosion (FFC), a type of paint delamination. mdpi.comresearchgate.netunitn.it Electrochemical characterization techniques, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, have shown that sebacate can provide high inhibition efficiency in saline solutions. mdpi.comunitn.it For instance, an inhibition efficiency of 98% was measured in near-neutral saline solutions compared to conditions without the inhibitor. mdpi.comresearchgate.netunitn.it The mechanism of action involves the reduction of cathodic activity and a significant reduction in corrosion creep evolution. mdpi.comresearchgate.netunitn.it Carboxylates like sebacate are believed to mitigate corrosion by targeting localized defects in the oxide layer on the metal surface and forming weakly soluble compounds or adsorbing onto the substrate. mdpi.comunitn.it

Integration into Smart Coating Systems

This compound, or sebacate in general, is being explored for its potential integration into smart coating systems. Smart coatings are designed to provide active corrosion protection by releasing inhibitors in response to environmental stimuli, such as changes in pH or the presence of corrosive ions. researchgate.netresearchgate.net Layered double hydroxides (LDHs) intercalated with sebacate anions have been investigated as potential components in such smart coatings. researchgate.netmdpi.com These LDH-sebacate systems can act as reservoirs for the corrosion inhibitor, releasing the sebacate in a controlled manner when triggered by the onset of corrosion. researchgate.netmdpi.com This approach aims to improve the efficiency of corrosion inhibition and extend the lifetime of the coating by providing a self-healing function. researchgate.net Research suggests that incorporating sebacate-modified LDHs into coatings can enhance their anticorrosive properties. mdpi.com

Role as Plasticizers in Polymer Systems

This compound, a salt derived from sebacic acid, is relevant in the field of polymer science, particularly concerning its role or the role of related sebacate compounds as plasticizers. Plasticizers are additives incorporated into polymers to enhance their flexibility, workability, and durability by reducing intermolecular forces between polymer chains brieflands.comconnectchemicals.com. This results in a lower glass transition temperature (Tg) and improved mechanical properties such as increased elongation and reduced tensile strength brieflands.comresearchgate.net.

Sebacic acid and its derivatives, including various sebacate esters like dioctyl sebacate (DOS), dibutyl sebacate (DBS), and polyester (B1180765) sebacate (PES), are known for their use as plasticizers in a range of polymer systems connectchemicals.comresearchgate.netnih.govarkema.com. While specific detailed research findings focusing solely on this compound as a primary plasticizer in polymers are less extensively documented in the provided search results compared to its ester derivatives, the properties and applications of related sebacates offer insights into its potential or indirect contributions in polymer formulations.

Research into sebacate plasticizers has demonstrated their impact on the physical and mechanical characteristics of polymers. For instance, studies involving dibutyl sebacate (DBS) as a plasticizer in Eudragit E 100 polymer films, used in transdermal drug delivery systems, showed that increasing the amount of DBS led to changes in mechanical properties, specifically a decrease in tensile strength and an increase in drug release from the polymer matrix researchgate.net. This highlights the typical plasticizing effect where the additive facilitates greater mobility within the polymer structure researchgate.net.

Another area of investigation involves the use of sebacate-based plasticizers in polymer membranes. Polyester sebacate (PES) has been explored as a plasticizer in poly(vinyl chloride) (PVC) membranes for ion-selective electrodes nih.gov. Compared to conventional plasticizers like bis(2-ethylhexyl) sebacate (DOS), PES demonstrated enhanced retention within the PVC membrane due to its polymeric nature, leading to improved sensor lifetime nih.gov. Increasing the concentration of PES in these membranes also influenced the potentiometric response and selectivity of the electrodes nih.gov.

The compatibility of sebacate plasticizers with different polymer matrices is a critical factor determining their effectiveness. Studies utilizing molecular dynamics simulations and experimental validation have investigated the compatibility of plasticizers, including dioctyl sebacate (DOS), with thermoplastic elastomers like styrene-ethylene-butylene-styrene block copolymer (SEBS) researcher.life. Such research helps in understanding the interactions between the plasticizer and the polymer chains at a molecular level, which dictates the macroscopic properties of the plasticized polymer researcher.life.

This compound's solubility characteristics, which have been studied in various solvent mixtures, are relevant for its potential incorporation into polymer processing formulations researchgate.netatamanchemicals.com. Its high solubility in water connectchemicals.com might influence its use in water-based polymer systems or require specific formulation strategies for hydrophobic polymers.

While this compound is also recognized for other applications such as a corrosion inhibitor in lubricants and coolants connectchemicals.comatamanchemicals.com, and sebacic acid is a monomer for synthesizing polymers like polyamides and polyesters arkema.comwikipedia.org, the documented research on sebacate esters as plasticizers provides a strong indication of the functional role that sebacate structures play in modifying polymer properties. The disodium salt form could potentially be used in specific polymer systems where its ionic nature or solubility profile offers advantages, or as an additive that influences the processing or final characteristics in conjunction with other plasticizers or polymer components.

Environmental Behavior and Transport Phenomena

Environmental Fate and Distribution Studies

Information specifically on the environmental fate and distribution studies of disodium (B8443419) sebacate (B1225510) is limited in the provided search results. However, information on its parent compound, sebacic acid, offers some insight. Sebacic acid is expected to primarily target the water compartment in the environment due to its physico-chemical properties and is not expected to persist as it is readily biodegradable. arkema.com Based on its low potential for bioaccumulation, sebacic acid is not anticipated to pose a risk to the food chain. arkema.com While these findings pertain to sebacic acid, they may provide a general indication of the potential environmental behavior of disodium sebacate, considering its close structural relationship.

This compound itself is noted to have a water solubility of 1000 mg/L at 20°C. parchem.com Its adsorption/desorption data is not available, but its transport in soil-water is described as "Free". parchem.com The adsorption coefficient (Koc) for this compound is reported as 2.19 (m), and the bioconcentration factor (BCF) is estimated to be 16.2 L/Kg wet (QSAR). parchem.com These values suggest a relatively low potential for adsorption to soil and a low potential for bioconcentration.

Modeling Approaches for Environmental Transport

While specific environmental transport modeling approaches for this compound are not extensively detailed in the search results, the broader context of environmental transport modeling for organic contaminants provides relevant information. Numerical modeling is a significant method for studying the fate of hydrocarbons in the aquatic environment. mdpi.com Such models can precede on-site actions, estimate the extent of contamination, and aid in selecting effective remediation methods. mdpi.com

Water quality modeling often involves transport equations, which may include simplified biochemical reaction terms like first-order decay. iiasa.ac.at These equations can calculate concentrations in a water body over time and spatial coordinates. iiasa.ac.at Different approaches exist in water quality modeling, broadly categorized as transport-oriented and ecology-oriented. iiasa.ac.at Transport-oriented models simplify biological and chemical processes, while ecology-oriented models simplify hydrophysical and transport phenomena. iiasa.ac.at Combining these approaches can lead to more comprehensive coupled transport-water-quality models. iiasa.ac.at

Given the water solubility and reported "Free" transport in soil-water for this compound parchem.com, transport-oriented modeling approaches, potentially coupled with considerations for its biodegradability (inferred from sebacic acid data arkema.com), would likely be relevant for predicting its movement in aquatic and soil environments.

Dissolution Thermodynamics in Binary Solvent Systems

The dissolution thermodynamics of this compound in different binary solvent mixtures have been experimentally determined. Studies have investigated its solubility in mixtures of water with methanol, acetone, and DMF at temperatures ranging from 283.15 K to 328.15 K using a gravimetric method. researchgate.netatamanchemicals.com

The solubility of this compound increases with increasing temperature in these binary solvent mixtures when the solvent composition is constant. researchgate.netatamanchemicals.com Conversely, its solubility decreases as the mole fraction of the organic solvent in the mixture increases. researchgate.netatamanchemicals.com

Experimental solubility data in binary solvent mixtures have been correlated using models such as the modified Apelblat equation, the λh model, and the NRTL model. researchgate.netatamanchemicals.com The dissolution thermodynamic properties, including the Gibbs energy change, entropy, and enthalpy, have also been calculated and discussed based on these models and the experimental data. researchgate.netatamanchemicals.com

Solubility of this compound in Binary Solvent Mixtures

| Solvent Mixture | Temperature Range (K) | Trend with Increasing Temperature | Trend with Increasing Organic Solvent Mole Fraction | Correlation Models Used |

| Water + Methanol | 283.15 - 328.15 | Increase | Decrease | Modified Apelblat, λh, NRTL |

| Water + Acetone | 283.15 - 328.15 | Increase | Decrease | Modified Apelblat, λh, NRTL |

| Water + DMF | 283.15 - 328.15 | Increase | Decrease | Modified Apelblat, λh, NRTL |

Note: This table summarizes findings from referenced studies on the dissolution of this compound in binary solvent systems.

Thermodynamic Properties of Dissolution

The dissolution thermodynamic properties, such as Gibbs energy change, entropy, and enthalpy, provide further insight into the dissolution process of this compound in binary solvent systems. These properties, calculated using models like the NRTL model based on experimental data, help to characterize the spontaneity and energy exchange during dissolution. researchgate.netatamanchemicals.com

Emerging Research Frontiers and Future Directions

Integration in Advanced Materials Science

Disodium (B8443419) sebacate (B1225510) and its parent compound, sebacic acid, are gaining traction in advanced materials science due to their versatile properties and potential for integration into novel material systems. Sebacic acid is a key monomer in the production of polyamide 610 (nylon 610), a high-performance polymer known for its durability. fishersci.cawikipedia.org The use of sebacic acid in the synthesis of poly(glycerol sebacate) (PGS), a biodegradable elastomer, highlights its importance in biomedical engineering for applications such as tissue engineering, drug delivery systems, and wound healing. chemicalbook.com Variations in the synthesis parameters of PGS can yield materials with a wide range of physicochemical, mechanical, and morphological properties. chemicalbook.com

While research directly focusing on the integration of disodium sebacate specifically in advanced materials science is less extensively documented than that of sebacic acid, its role as a precursor or intermediate in the production of sebacic acid and its esters is significant. For instance, sebacic acid is mainly obtained from sodium sebacate, which is produced from ricinoleic acid, a renewable resource from castor oil. atamanchemicals.compenpet.com This connection underscores the potential for this compound within the broader context of developing sustainable and bio-based advanced materials. The properties of sebacate esters, derived from sebacic acid, are also relevant, as they are used as plasticizers, extenders, and lubricants in various materials. penpet.com

Further research could explore the direct incorporation of this compound into polymer matrices or composite materials, potentially leveraging its salt structure to influence material properties such as conductivity, thermal stability, or interactions with other charged species.

Computational Chemistry and Molecular Modeling Insights

Computational chemistry and molecular modeling play a crucial role in understanding the behavior of chemical systems at the molecular level, including compounds like this compound. These techniques, encompassing methods like quantum chemistry and molecular mechanics/dynamics, are applied to study molecular structure, physicochemical properties, and interactions. kallipos.gramazon.com

For this compound, computational studies can provide insights into its solubility in various solvent mixtures, as demonstrated by research investigating its solubility in water/organic solvent mixtures using models like the modified Apelblat equation, the λh model, and the NRTL model. researchgate.net These models help correlate solubility data and calculate dissolution thermodynamic properties such as Gibbs energy, entropy, and enthalpy. researchgate.net

Molecular dynamics simulations can further explore the molecular interactions between this compound ions and solvent molecules, contributing to a deeper understanding of its solvation behavior. researchgate.net While specific computational studies focusing solely on the intrinsic properties or complex interactions of the this compound molecule itself might be limited in the provided search results, the application of these computational techniques to understand its solubility and behavior in solution is a clear area of current research. researchgate.net Future directions could involve using computational methods to predict its behavior in different material formulations or to design new materials incorporating this compound with tailored properties.

Sustainable Chemical Processes for Sebacate Production

The production of sebacic acid, from which this compound is derived, is increasingly focusing on sustainable chemical processes, primarily utilizing renewable resources like castor oil. Sebacic acid is predominantly obtained from sodium sebacate, which is a product of the cleavage of ricinoleic acid from castor oil using sodium hydroxide (B78521). atamanchemicals.compenpet.com This method positions sebacate production within the realm of bio-based and more sustainable chemistry compared to processes relying on petrochemicals. atamanchemicals.compenpet.com

Research is also exploring alternative and more environmentally friendly methods for converting sodium sebacate to sebacic acid. One such method is two-phase bipolar membrane electrodialysis (TPBMED), which has been proposed as an environmentally friendly way to convert sodium sebacate into sebacic acid in ethanol-water mixtures. acs.org Studies have shown that specific configurations of the electrodialysis stack can achieve high conversion efficiency and current efficiency with relatively low energy consumption. acs.org

These advancements in sustainable production methods for sebacic acid directly impact the accessibility and environmental footprint of this compound, promoting its use in various applications as a more sustainable option.

Novel Simulant Development in Chemical Research

This compound has been identified as a potential component or reference compound in the development of novel chemical simulants. Chemical simulants are used in research, particularly in studies related to decontamination, to mimic the physicochemical characteristics of more toxic agents. mdpi.comresearchgate.net

In a systematic review focused on identifying novel simulants for toxic industrial chemicals and chemical warfare agents, this compound was included in the analysis of chemicals previously tested on human volunteers. mdpi.comresearchgate.net The study highlighted the diverse range of physicochemical properties among potential simulants, noting that solid this compound has a significantly low logKow value (-4.9) compared to other simulants like diethylhexyl sebacate (logKow of 10.08). mdpi.comresearchgate.net This difference in properties underscores the value of this compound in representing a specific range of physicochemical characteristics within a simulant library.

The inclusion of this compound in such studies suggests its potential utility as a simulant in research requiring a compound with specific solubility and partitioning behavior. mdpi.comresearchgate.net Its properties can help researchers evaluate decontamination strategies or material interactions with substances exhibiting similar characteristics. The ongoing development of novel simulants aims to create a repository of chemicals that represent a wide spectrum of properties, moving beyond the reliance on single surrogates for specific agents. mdpi.comresearchgate.net

Q & A

Basic: What are the established methods for synthesizing and characterizing disodium sebacate in laboratory settings?

This compound is synthesized via alkali fusion of castor oil-derived fatty acids, yielding sebacic acid intermediates that are neutralized with sodium hydroxide . Characterization typically involves:

- Chromatography : HPLC for purity assessment (retention time ~8.3 min under reverse-phase conditions) .

- Spectroscopy : FTIR to confirm carboxylate peaks (~1560–1610 cm⁻¹ for symmetric COO⁻ stretching) .

- Titration : Acid-base titration to quantify residual free fatty acids.

Basic: How does this compound’s biodegradability and environmental mobility influence experimental design in ecotoxicology studies?

This compound is readily biodegradable (89% degradation in 28 days via OECD 306), requiring studies to account for its rapid breakdown in aquatic systems . Methodological considerations include:

- Test duration : Short-term assays (<28 days) to capture acute effects before degradation.

- Exposure routes : Use of continuous infusion models (e.g., 20 g over 480 min in human studies) to maintain stable concentrations .

- Mobility : Low log Pow (-4.9) suggests high water solubility, necessitating soil column experiments to assess leaching potential .

Basic: What analytical techniques are optimal for quantifying this compound and its metabolites in biological matrices?

- GLC/MS : Quantifies sebacate and β-oxidation products (suberic/adipic acids) in urine with a detection limit of 0.1 µg/mL .

- HPLC-UV : Serum analysis using C18 columns and UV detection at 210 nm, validated for linearity (R² >0.99) in 5–500 µg/mL ranges .

- Isotopic tracing : [¹⁴C]-labeled sebacate infusions track oxidative metabolism (e.g., CO₂ expiration profiles in humans) .

Advanced: How do interspecies pharmacokinetic differences in this compound metabolism impact translational research?

Key findings and methodological adjustments:

- Half-life : 31.5 min in rats vs. 0.34 h in humans, requiring species-specific dosing regimens .

- Renal clearance : Passive back-diffusion observed in rats (0.291 mL/min/100 g vs. human 5.67 mL/min) suggests reabsorption mechanisms differ .

- Experimental design : Use cross-species β-oxidation assays (e.g., urinary C8/C10 ratio comparisons) to model metabolic scaling .

Advanced: What experimental contradictions exist in this compound’s tissue distribution data, and how can they be resolved?

Contradictions arise from:

- Volume of distribution (Vd) : 26.8 mL/100 g in rats vs. 12.46 L in humans, likely due to plasma protein binding variations .

- Resolution strategies :

- Tracer studies : Use [³H]-labeled sebacate to differentiate extracellular vs. intracellular partitioning.

- Compartmental modeling : Apply two-compartment models to reconcile rapid distribution phases (t½α = 0.34 h) with slow elimination (t½β = 2.045 h⁻¹) .

Advanced: How can this compound’s physicochemical properties be leveraged in polymer science applications?

In poly(glycerol sebacate) blends:

- Electrospinning : Optimize PGS:PLLA ratios (e.g., 70:30) to enhance membrane hydrophilicity (contact angle <30°) for oil-water separation .

- Mechanical testing : Tensile strength increases by 40% when crosslinked with 1,6-diisocyanatohexane .

- Degradation profiling : Monitor ester bond hydrolysis via NMR (disappearance of ~170 ppm carbonyl peaks) .

Advanced: How should researchers address discrepancies in this compound’s reported ecotoxicological thresholds?

Discrepancies (e.g., zebrafish LC50 >100 mg/L vs. copepod EL50 10–100 mg/L) stem from:

- Test substance purity : Commercial grades may contain adipate/suberate impurities affecting toxicity .

- Methodological harmonization : Standardize OECD 203 (fish) and ISO 14669 (invertebrates) protocols using >99% pure sebacate .

- Data reconciliation : Apply probabilistic hazard assessment (e.g., Species Sensitivity Distributions) to derive consensus thresholds .

Advanced: What are the implications of this compound’s nonlinear pharmacokinetics in dose-response modeling?

Nonlinearity arises from:

- Saturable absorption : Oral bioavailability drops from 69% at 60 mg to 50% at 320 mg in rats due to intestinal transporter saturation .

- Modeling approaches :

- Michaelis-Menten kinetics : Fit plasma concentration-time curves to estimate Vmax (180 µmol/min) and Km .

- Allometric scaling : Adjust parameters using body surface area normalization for human extrapolation .

Advanced: How does this compound interact with contrast agents in diagnostic imaging studies?

Preclinical MRI studies show:

- Gadolinium chelation : Sebacate enhances T1 relaxation times (10–15% signal improvement in liver lesions) but requires pH >7.2 to prevent precipitate formation .

- Protocol optimization : Co-administer 0.1 mmol/kg sebacate with gadolinium-DTPA, monitoring renal clearance to avoid nephrogenic systemic fibrosis risks .

Advanced: What computational tools are suitable for predicting this compound’s environmental fate?

- EPI Suite : Estimates biodegradation half-life (BPwin: 28 days) and bioaccumulation (log BCF = 0.2) .

- ECOSAR : Models aquatic toxicity (LC50 = 120 mg/L for fish) but requires validation against in vivo OECD 203 data .

- Molecular dynamics : Simulates soil mobility using Hansen solubility parameters (δD = 18.1, δP = 8.2, δH = 9.3 MPa¹/²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.